REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[N:9]([CH3:10])[C:8]([C:11]([OH:13])=[O:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C:14]1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[NH2:1][S:2]([C:5]1[N:9]([CH3:10])[C:8]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][CH:6]=1)(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
1310 mg
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C1=CC=C(N1C)C(=O)O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
9.62 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
3.21 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred at r.t. for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 1 hr stirring
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the solvent is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the resulting off white solid is recrystallized in MeOH
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=CC=C(N1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 851.1 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |